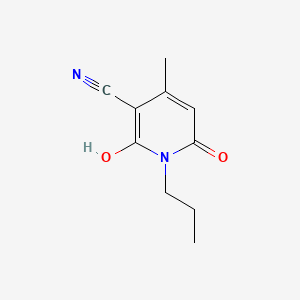

6-Hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the CAS Number: 54481-10-6 . It has a molecular weight of 192.22 . The InChI code for this compound is 1S/C10H12N2O2/c1-3-4-12-9 (13)5-7 (2)8 (6-11)10 (12)14/h5,13H,3-4H2,1-2H3 .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . It has been used in the preparation of novel azo dye ligand and its Cu (II), Co (II) and Ni (II) transition complexes .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as UV–Vis, FT-IR, 1 H NMR, LC–MS, TGA and magnetic susceptibility measurement . The molar conductance indicates that all the metal complexes are non-electrolytic in nature .Chemical Reactions Analysis

Based on spectral data, square planar geometry was deduced for Cu (II) and Ni (II) complexes, Co (II) complex has tridentate chelation of ligand and produce an octahedral geometry around the metal ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 192.22 . The compound is stored at a temperature of 28 C .Applications De Recherche Scientifique

Synthesis of Tautomeric Forms

The compound can exist in tautomeric forms, and the state of equilibrium of the product in DMSO-d6 was studied by 1H and 13C NMR spectroscopy . This property can be useful in various chemical reactions and syntheses .

Production of Dyes and Pigments

6-Hydroxy-4-methyl-2-oxo-1-(substituted phenyl)-1,2-dihydropyridine-3-carbonitriles are compounds which are mostly used as coupling components in the synthesis of various pyridone azo dyes and pigments . This makes it valuable in the textile and paint industries .

Biological Studies

The compound and its metal complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer . All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid .

Anticancer Activity

Tested compounds showed moderate to good anticancer activity against A549, Jurkat and K562 cell lines . This suggests potential applications in cancer treatment research .

Inhibitors of Phosphodiesterases and AMPA-receptors

6-Alkyl-substituted 1,2-dihydropyridin-2-ones are used in medicine as selective inhibitors of phosphodiesterases and AMPA-receptors . This suggests potential applications in the development of new drugs .

Wound Healing and Cold Resistance in Insects

In insects, the compound may be involved in wound healing, pesticide sensitivity, and cold resistance . This suggests potential applications in entomology and pest control .

Propriétés

IUPAC Name |

2-hydroxy-4-methyl-6-oxo-1-propylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-3-4-12-9(13)5-7(2)8(6-11)10(12)14/h5,14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOHMYSTVUMOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=C(C(=C1O)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide](/img/no-structure.png)

![3-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2662335.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2662338.png)

![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2662339.png)

![(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2662342.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2662343.png)

![N-methyl-3-nitro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzene-1-sulfonamide](/img/structure/B2662346.png)